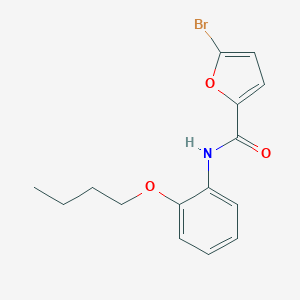![molecular formula C21H18FNO3 B267252 4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide involves the activation of PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. This leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved endurance and fat burning.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide has been shown to improve endurance and fat burning in animal studies. It has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. However, its effects on humans are still being studied, and its long-term safety and efficacy are yet to be determined.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide has several advantages for lab experiments, including its ability to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide, including its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, its anti-inflammatory and anti-tumor properties, and its effects on exercise performance. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide is a synthetic drug that has gained popularity among athletes and bodybuilders as a performance-enhancing drug. However, it has also been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Its mechanism of action involves the activation of PPARδ, which regulates lipid and glucose metabolism, leading to improved endurance and fat burning. While it has several advantages for lab experiments, its long-term safety and efficacy in humans are yet to be determined. There are several future directions for the study of 4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide, including its potential therapeutic applications and its effects on exercise performance.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with 4-(2-phenoxyethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism. Additionally, it has been studied for its potential anti-inflammatory and anti-tumor properties.
Propriétés
Nom du produit |
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide |
|---|---|
Formule moléculaire |
C21H18FNO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c22-17-8-6-16(7-9-17)21(24)23-18-10-12-20(13-11-18)26-15-14-25-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,23,24) |
Clé InChI |
SIZZTGYPSQISSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)